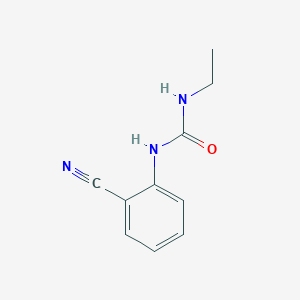

1-(2-Cyanophenyl)-3-ethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

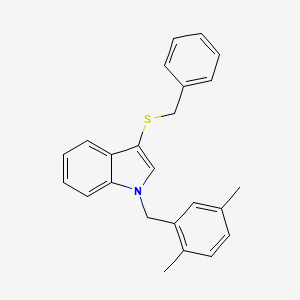

The compound “1-(2-Cyanophenyl)-3-ethylurea” is a derivative of urea, which is an organic compound with the formula CO(NH2)2. The cyanophenyl group indicates the presence of a phenyl ring (a variant of benzene) with a cyanide (-CN) group attached. The ethylurea part suggests a urea molecule with an ethyl group (C2H5) attached .

Synthesis Analysis

While specific synthesis methods for “1-(2-Cyanophenyl)-3-ethylurea” were not found, related compounds have been synthesized through various methods. For instance, 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .

科学的研究の応用

Synthesis of Heterocyclic Skeletons

Scientific Field

Organic Chemistry

Application Summary

The compound is used in the synthesis of heterocyclic skeletons. It reacts with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, to produce different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .

Methods of Application

The precursor N - (2-cyanophenyl)benzimidoyl chloride was used to synthesize 3,3-di-R-1- (2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas and 3-R-1- (2-phenylquinazolin-4-yl)-thioureas. These were formed by the spontaneous intramolecular cycloaddition reaction of the 3-alkyl-1- [ (2-cyanophenylimino)phenylmethyl]thioureas via regioselective N1 attack at the cyano group .

Results or Outcomes

The reaction pathways of prepared compounds are discussed in the research. The well-known biological activity of benzodiazocines directed the researchers to prepare similar benzannelated eight-member heterocycles from the easily available N - (2-cyanophenyl)benzimidoyl chloride to examine their potential action on the central nervous system .

Synthesis of Multi-Substituted Pyrrole Derivatives

Application Summary

The compound is used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .

Methods of Application

The method for synthesizing pyrrole based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins is also known as the Van Leusen pyrrole synthesis .

Results or Outcomes

The synthesis methods have been continuously developed due to their advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

Antifungal Activity

Scientific Field

Biochemistry

Application Summary

The compound has been studied for its antifungal properties .

Methods of Application

The protective properties of the obtained compounds on cucumber and pepper leaves infected with B. cinerea, as well as their fungicidal properties against B. cinerea, were studied .

Results or Outcomes

The results of the study are not detailed in the available information .

Synthesis of Quinazoline Derivatives

Application Summary

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . “1-(2-Cyanophenyl)-3-ethylurea” can be used in the synthesis of these derivatives .

Methods of Application

The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Results or Outcomes

Quinazoline derivatives have been determined to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Synthesis of Benzothiadiazocines and Benzotriazocines

Application Summary

The compound is used in the synthesis of benzothiadiazocines and benzotriazocines .

Methods of Application

The precursor N - (2-cyanophenyl)benzimidoyl chloride was used to synthesize 3,3-di-R-1- (2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas and 3-R-1- (2-phenylquinazolin-4-yl)-thioureas .

Results or Outcomes

The well-known biological activity of benzodiazocines directed the researchers to prepare similar benzannelated eight-member heterocycles from the easily available N - (2-cyanophenyl)benzimidoyl chloride to examine their potential action on the central nervous system .

Synthesis of Piperazine Derivatives

Application Summary

The compound is used in the synthesis of piperazine derivatives .

Methods of Application

The specific methods of application are not detailed in the available information .

Results or Outcomes

Synthesis of 1,2,3-Triazole Derivatives

Application Summary

The compound is used in the synthesis of 1,2,3-triazole derivatives . These N-heterocycles have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

将来の方向性

While specific future directions for “1-(2-Cyanophenyl)-3-ethylurea” were not found, research into related compounds continues. For example, the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds has been explored .

特性

IUPAC Name |

1-(2-cyanophenyl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-12-10(14)13-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERGPZLTBPBYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanophenyl)-3-ethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)

![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)

![Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B2971127.png)

![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)